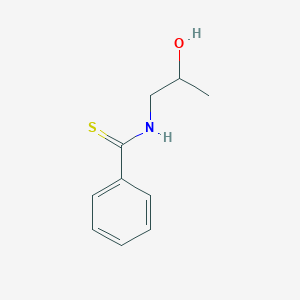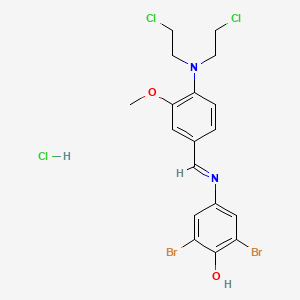
Phenol,6-dibromo-, monohydrochloride (MF1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]-3-methoxybenzaldehyde with 2,6-dibromo-4-aminophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol involves its interaction with cellular components, leading to various biological effects. The compound’s chloroethyl groups can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another alkylating agent used in cancer treatment, with structural similarities to the compound .
Uniqueness
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40067-15-0 |
|---|---|
Molecular Formula |
C18H19Br2Cl3N2O2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2O2.ClH/c1-26-17-8-12(2-3-16(17)24(6-4-21)7-5-22)11-23-13-9-14(19)18(25)15(20)10-13;/h2-3,8-11,25H,4-7H2,1H3;1H |
InChI Key |
OFMFBUYZPWKXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


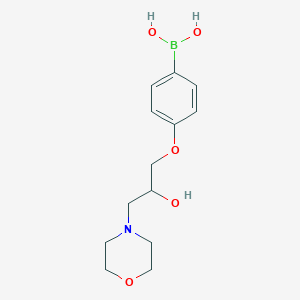
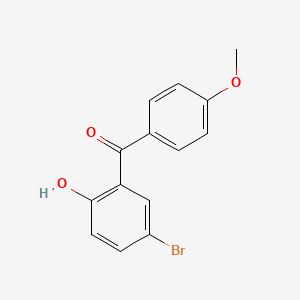
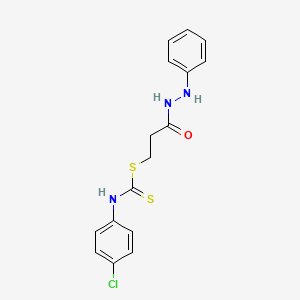
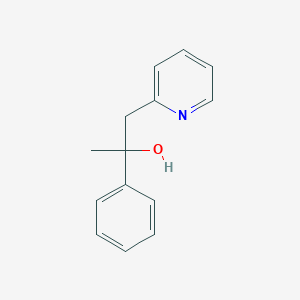
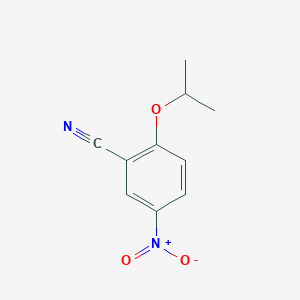
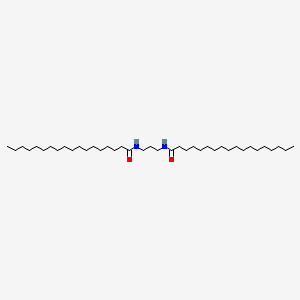
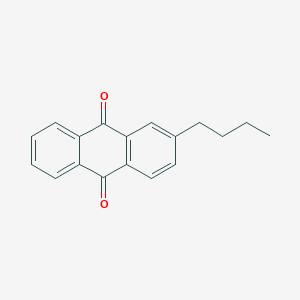
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
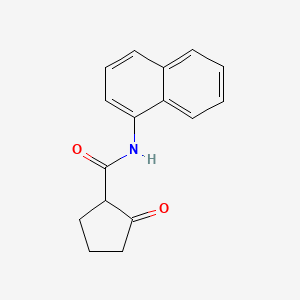
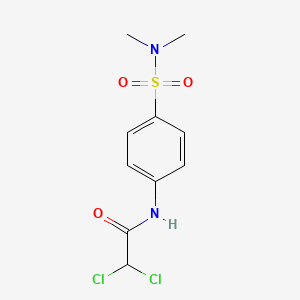
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
